

Application Notes and Protocols for the Analytical Detection of 3-Dimethylaminomethyl-benzylamine

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Compound of Interest

Compound Name: 3-Dimethylaminomethyl-benzylamine

Cat. No.: B1340853

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Introduction

3-Dimethylaminomethyl-benzylamine is a chemical compound that can be used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a tertiary amine, its accurate detection and quantification are crucial for process monitoring, quality control, and impurity profiling in pharmaceutical development. This document provides detailed application notes and experimental protocols for the analysis of **3-Dimethylaminomethyl-benzylamine** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of **3-Dimethylaminomethyl-benzylamine** is presented in the table below.

Property	Value	Reference
CAS Number	246258-97-9	[1]
Molecular Formula	C ₁₀ H ₁₆ N ₂	[1]
Molecular Weight	164.25 g/mol	[1]

Analytical Methodologies

Several analytical techniques can be employed for the detection and quantification of **3-Dimethylaminomethyl-benzylamine**. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of **3-Dimethylaminomethyl-benzylamine** in bulk drug substances and simple formulations. A reverse-phase method is generally applicable for the separation of benzylamines.[2]

Experimental Protocol: HPLC-UV

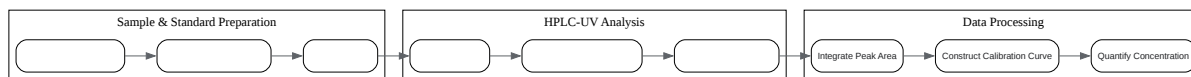
- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
 - Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer). A gradient elution may be necessary to separate impurities. For example, a gradient of 10% to 70% acetonitrile in 20 mM potassium phosphate buffer (pH 3.0) over 15 minutes.
 - Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 212 nm[3]
- Sample Preparation:
 - Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Calibration:
 - Prepare a series of standard solutions of **3-Dimethylaminomethyl-benzylamine** in the mobile phase ranging from 1 µg/mL to 100 µg/mL.
 - Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary (HPLC-UV)

Parameter	Typical Value
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Workflow for HPLC-UV Analysis



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Caption: Workflow for the HPLC-UV analysis of **3-Dimethylaminomethyl-benzylamine**.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of **3-Dimethylaminomethyl-benzylamine** in complex matrices such as biological fluids or for impurity profiling.

Experimental Protocol: LC-MS/MS

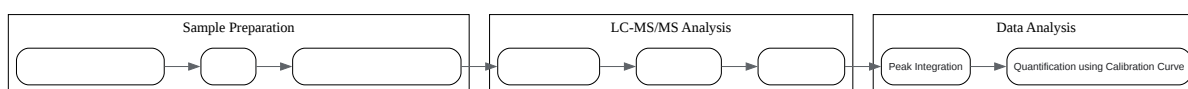
- Instrumentation:
 - UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Liquid Chromatography Conditions:
 - Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.
 - Flow Rate: 0.4 mL/min

- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): m/z 165.1 (M+H)⁺
 - Product Ions (Q3): Specific product ions would need to be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the dimethylamino group or cleavage of the benzyl bond. For example, a transition of m/z 165.1 → 91.1 (tropylium ion) could be monitored.
- Sample Preparation:
 - For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
 - For pharmaceutical samples, a simple dilution in the mobile phase may be sufficient.

Quantitative Data Summary (LC-MS/MS)

Parameter	Typical Value
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	~0.01 ng/mL
Limit of Quantification (LOQ)	~0.05 ng/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95 - 105%

LC-MS/MS Analysis Workflow



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Caption: Workflow for the LC-MS/MS analysis of **3-Dimethylaminomethyl-benzylamine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines like **3-Dimethylaminomethyl-benzylamine**, derivatization may be necessary to improve chromatographic peak shape and thermal stability.^[4]

Experimental Protocol: GC-MS

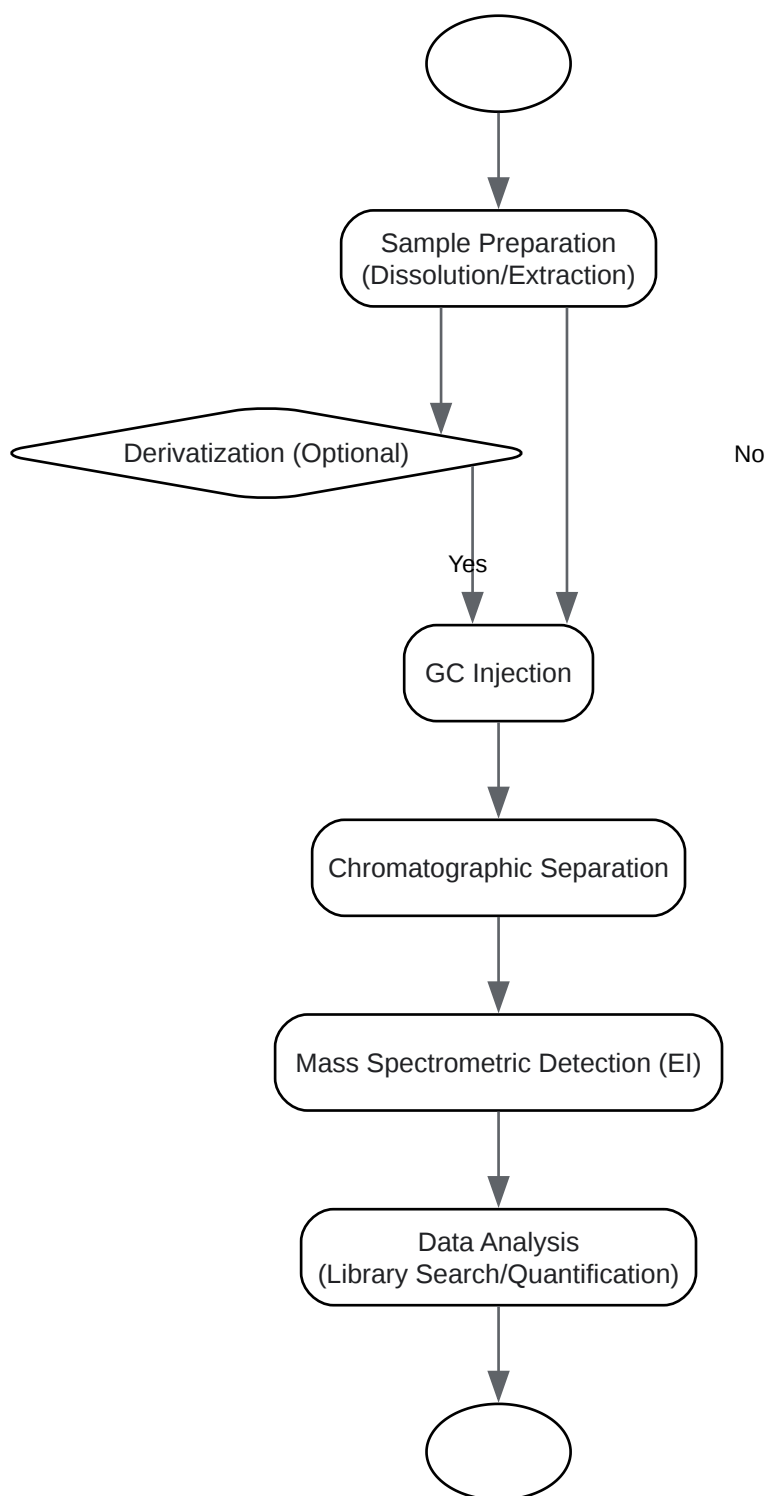
- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
- Derivatization (Optional but Recommended):

- React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to form a more volatile and stable derivative.
- Gas Chromatography Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250 °C
 - Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Injection Mode: Splitless or split, depending on the concentration.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Sample Preparation:
 - Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - If derivatizing, add the derivatization agent and heat as required by the specific protocol.
 - Inject the derivatized or underivatized sample into the GC-MS.

Quantitative Data Summary (GC-MS)

Parameter	Typical Value
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	~1 ng/mL
Limit of Quantification (LOQ)	~5 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

GC-MS Analysis Logical Flow



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